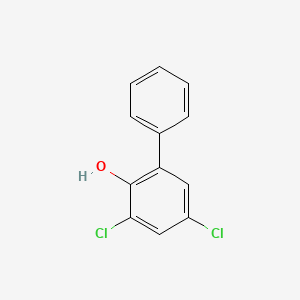

2,4-Dichloro-6-phenylphenol

描述

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-6-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFXPPGXJWHJULD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041469 | |

| Record name | 3,5-Dichloro-2-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.00000257 [mmHg] | |

| Record name | 4,6-Dichloro-2-phenylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19465 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5335-24-0 | |

| Record name | 2-Hydroxy-3,5-dichlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5335-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-phenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005335240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dichloro-2-biphenylol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-Dichloro-2-biphenylol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-DICHLORO-2-PHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9O750S8YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 6 Phenylphenol

Precursor Chemistry and Synthesis Routes to Dichlorophenol Core Structures

The foundational step in the synthesis of 2,4-dichloro-6-phenylphenol is the formation of the 2,4-dichlorophenol (B122985) core. This is typically achieved through the electrophilic chlorination of phenol (B47542), a reaction that requires careful control to achieve the desired regioselectivity.

Direct Chlorination Approaches to Phenols

Direct chlorination of phenol often leads to a mixture of ortho- and para-substituted products, with the potential for over-chlorination to yield tri- and tetrachlorinated phenols. The reaction of phenol with chlorine proceeds stepwise, initially forming 2-chlorophenol and 4-chlorophenol (B41353). Subsequent chlorination of these intermediates can lead to 2,4-dichlorophenol and 2,6-dichlorophenol (B41786). diva-portal.org Traditional methods using elemental chlorine can suffer from low selectivity. researchgate.net

To improve the regioselectivity towards 2,4-dichlorophenol, various chlorinating agents and reaction conditions have been explored. The use of sulfuryl chloride (SO₂Cl₂) is a common alternative to chlorine gas.

Catalytic Chlorination Techniques

To enhance the yield and selectivity of 2,4-dichlorophenol, catalytic methods are often employed. These techniques aim to control the ortho versus para substitution pattern and prevent multiple chlorinations.

One effective method involves the use of sulfuryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), often in conjunction with a sulfur-containing co-catalyst like poly(alkylene sulfide). This system has been shown to produce 2,4-dichlorophenol with high yield and selectivity. noaa.gov Another approach is the selective oxychlorination of phenol using hydrogen chloride as the chlorine source and hydrogen peroxide as the oxidant, catalyzed by manganous(II) sulfate (B86663) in an aqueous medium. researchgate.net This method is noted for its high activity and selectivity under mild conditions. researchgate.net

The choice of catalyst and reaction conditions is crucial in directing the chlorination. For instance, while some catalysts promote para-selectivity, others can be used to favor the formation of ortho-chlorinated phenols. nih.gov

Selective Functionalization of Phenolic Substrates

Selective functionalization strategies often involve the use of directing groups to guide the chlorination to specific positions on the phenol ring. While less common for the direct synthesis of 2,4-dichlorophenol from phenol itself, this approach is critical in the synthesis of more complex substituted phenols. For instance, by using a removable directing group, it is possible to achieve sequential C-H functionalization of phenols, including chlorination, at specific positions. chemicalbook.com

Strategies for Introducing the Phenyl Moiety in this compound Synthesis

The introduction of the phenyl group at the 6-position of the 2,4-dichlorophenol core is a key step in the synthesis of the target molecule. This is typically accomplished through modern cross-coupling reactions, which require the initial preparation of a halogenated 2,4-dichlorophenol precursor, such as 2,4-dichloro-6-bromophenol or 2,4-dichloro-6-iodophenol.

The synthesis of these halogenated precursors can be achieved through the direct halogenation of 2,4-dichlorophenol. For example, 2,4-dichlorophenol can be brominated using bromine in the presence of a base like tert-butylamine to yield 2-bromo-4,6-dichlorophenol. chemicalbook.com Similarly, iodination can be carried out to produce 2,4-dichloro-6-iodophenol. aobchem.com

Once the halogenated precursor is obtained, palladium-catalyzed cross-coupling reactions are the most common methods for forming the C-C bond between the dichlorophenol and the phenyl group.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halo-dichlorophenol (bromo or iodo derivative) with phenylboronic acid in the presence of a palladium catalyst and a base. The Suzuki-Miyaura coupling is widely used due to its tolerance of a wide range of functional groups and its generally high yields. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent, such as phenylzinc chloride, which is coupled with the halo-dichlorophenol in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org This method is also a powerful tool for the formation of C-C bonds. wikipedia.orgorganic-chemistry.org

Direct C-H arylation of 2,4-dichlorophenol at the 6-position with an arylboronic acid, catalyzed by a silver(I) salt in the presence of a persulfate co-oxidant, represents a more atom-economical approach, as it avoids the pre-functionalization of the dichlorophenol with a halogen. nih.gov

Derivatization Chemistry of this compound

The this compound molecule can be further modified to synthesize various derivatives with potentially altered chemical and biological properties. One of the most common derivatizations is the introduction of a nitro group onto the aromatic rings.

Synthesis of Nitro-Substituted Derivatives

The nitration of this compound is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is influenced by the directing effects of the existing substituents on both the dichlorinated phenol ring and the phenyl ring. The hydroxyl group is a strong activating, ortho-, para-directing group, while the chloro groups are deactivating but also ortho-, para-directing. The phenyl group's effect on the dichlorinated ring is more complex.

Nitration of biphenyl (B1667301) and its derivatives is known to be sensitive to reaction conditions, and the position of the nitro group can vary. semanticscholar.orgresearchgate.net In the case of 2-phenylphenol (B1666276), nitration can occur on either of the phenyl rings. noaa.gov For this compound, the potential sites for nitration are the remaining open positions on both aromatic rings. The strong activating effect of the hydroxyl group would likely direct the nitro group to the available ortho or para positions relative to it, though steric hindrance from the adjacent phenyl group and chlorine atom would play a significant role.

The nitration of related compounds, such as 2,4-dichloro-3-alkylphenols, has been shown to produce 2,4-dichloro-3-alkyl-6-nitrophenols, indicating that the position ortho to the hydroxyl group and para to a chloro group is susceptible to nitration. quora.com Common nitrating agents include a mixture of nitric acid and sulfuric acid, or metal nitrates in various solvents. oc-praktikum.denih.gov The specific conditions, such as the nitrating agent, solvent, and temperature, will determine the final product distribution. semanticscholar.org

Synthesis of Methylated Derivatives

The synthesis of methylated derivatives of this compound primarily involves the O-methylation of the phenolic hydroxyl group to form 2,4-dichloro-6-phenylanisole. This transformation is a common strategy in organic synthesis to modify a compound's physical and chemical properties. Various methods developed for the O-methylation of phenols can be applied.

A prevalent and classical method involves the use of electrophilic methyl sources such as dimethyl sulfate or methyl iodide. These highly reactive agents are typically employed in the presence of a base, such as potassium carbonate or sodium hydroxide (B78521), which deprotonates the phenol to form a more nucleophilic phenoxide ion. The phenoxide then attacks the methylating agent in a nucleophilic substitution reaction.

More contemporary and environmentally conscious approaches utilize dimethyl carbonate (DMC) as a methylating agent. elsevierpure.comresearchgate.net DMC is recognized as a green reagent, offering a less toxic alternative to traditional methylating agents. elsevierpure.comresearchgate.net These reactions are often carried out at elevated temperatures and may be catalyzed by a base. elsevierpure.com Another approach is the Chan-Lam reaction, which uses a nucleophilic methyl source like methylboronic acid in a copper-catalyzed oxidative cross-coupling reaction. smith.edu Furthermore, biological transformations using bacterial strains capable of O-methylation present a potential route for derivatizing halogen-substituted phenols. nih.gov

Below is a table summarizing a representative synthetic protocol for the methylation of this compound using the green reagent dimethyl carbonate.

| Reactant | Reagent/Catalyst | Solvent | General Conditions | Product |

|---|---|---|---|---|

| This compound | Dimethyl Carbonate (DMC), K₂CO₃ (Base) | High-boiling polar aprotic solvent (e.g., DMF) | Elevated temperature (e.g., 120-160°C) | 2,4-Dichloro-6-phenylanisole |

Formation of Polymeric or Advanced Material Precursors

Phenolic compounds, particularly those with substitution at the 2- and 6-positions, are important monomers for the synthesis of high-performance polymers like poly(phenylene oxide) (PPO) or poly(phenylene ether) (PPE). wikipedia.orgresearchgate.net The oxidative coupling of 2,6-disubstituted phenols is a well-established method for producing these materials, which are valued for their high-temperature resistance and dimensional stability. wikipedia.orgscispace.com

Given its structure as a 2,6-disubstituted phenol, this compound can hypothetically serve as a monomer for oxidative coupling polymerization. This process typically involves a copper-amine catalyst system and an oxidant, such as molecular oxygen, to facilitate the coupling of phenoxy radicals. researchgate.netnih.gov The resulting polymer would be a derivative of poly(phenylene oxide), specifically poly(2,4-dichloro-6-phenyl-1,4-phenylene oxide). The presence of the bulky phenyl group and the chloro substituents on the polymer backbone would be expected to significantly influence the material's properties, such as its thermal stability, solubility, and dielectric constant. The polymerization of 2,6-diarylphenols to form thermooxidatively stable polymers has been previously reviewed. researchgate.net

The table below outlines the hypothetical oxidative coupling polymerization of this compound.

| Monomer | Catalyst System (Example) | Oxidant | Reaction Type | Hypothetical Polymer Product |

|---|---|---|---|---|

| This compound | Copper(I) salt (e.g., CuCl) with an amine ligand (e.g., N-butyldimethylamine) | Oxygen (O₂) | Oxidative Coupling Polymerization | Poly(2,4-dichloro-6-phenyl-1,4-phenylene oxide) |

Green Chemistry Approaches and Sustainable Synthesis Considerations for this compound Production

The production of halogenated biphenyl compounds like this compound traditionally relies on synthetic routes that may involve hazardous reagents and generate significant waste. The principles of green chemistry aim to mitigate these issues by designing more environmentally benign processes.

Key areas for sustainable improvement in the synthesis of this compound include the formation of the core biphenyl structure and the chlorination steps.

Biphenyl Synthesis: The biphenyl scaffold is often created using cross-coupling reactions. Modern methods like the Suzuki-Miyaura cross-coupling are highly efficient. Green approaches to this reaction focus on using water as the solvent and employing highly active, recyclable catalysts, such as palladium complexes supported on nanoparticles, to minimize metal waste and avoid volatile organic compounds (VOCs). researchgate.netrsc.org

Chlorination: The introduction of chlorine atoms onto the phenolic ring is a critical step. Traditional methods may use elemental chlorine, which is hazardous. A greener alternative is oxidative chlorination, or oxychlorination. rsc.org This method can use a more benign chlorine source like hydrogen chloride (HCl) in the presence of an environmentally friendly oxidant, such as hydrogen peroxide (H₂O₂). rsc.org Such reactions can often be performed in water, and the primary byproduct is water, making the process cleaner and safer. rsc.org The kinetics of phenol chlorination are well-studied, showing second-order kinetics that are dependent on both the chlorine and the phenolic compound concentrations. acs.org

The following table contrasts traditional synthetic methods with potential green chemistry alternatives for the key stages of this compound production.

| Synthetic Step | Traditional Approach | Green Chemistry Alternative | Sustainability Advantage |

|---|---|---|---|

| Biphenyl Core Formation | Ullmann coupling (high temperatures, copper waste) | Catalytic Suzuki-Miyaura coupling in water | Milder conditions, use of water as solvent, potential for catalyst recycling. researchgate.net |

| Chlorination | Elemental Chlorine (Cl₂) or Sulfuryl Chloride (SO₂Cl₂) | Oxychlorination with HCl/H₂O₂ | Avoids highly toxic reagents, uses water as a solvent, water is the only byproduct. rsc.org |

Advanced Analytical Chemistry of 2,4 Dichloro 6 Phenylphenol and Its Metabolites/degradation Products

Chromatographic Separation Techniques

Chromatography is the cornerstone for isolating 2,4-Dichloro-6-phenylphenol and its derivatives from intricate mixtures. The choice between gas and liquid chromatography is primarily dictated by the analyte's volatility, thermal stability, and the nature of the sample matrix.

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile phenolic compounds. chula.ac.th The separation is achieved in a capillary column, and the choice of the stationary phase is critical for resolving individual compounds. matec-conferences.org For chlorophenols, non-polar or medium-polarity columns, such as those with a DB-5 stationary phase, are commonly employed. epa.gov

Underivatized phenols can be analyzed directly, typically using a Flame Ionization Detector (FID). settek.com However, derivatization is a common strategy to improve the chromatographic behavior and sensitivity of phenolic compounds. This process involves converting the polar hydroxyl group into a less polar ether or ester. Reagents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) are used to create methylated or pentafluorobenzyl ether derivatives, respectively. epa.govsettek.com These derivatives are more volatile and less prone to peak tailing, leading to better separation and detection, often with an Electron Capture Detector (ECD) which is highly sensitive to halogenated compounds. epa.gov

Table 1: Typical GC Conditions for Phenolic Compound Analysis

| Parameter | Condition | Purpose |

| Column | Fused-silica capillary (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a DB-5 or similar stationary phase. acs.orgdphen1.com | Provides high-resolution separation of analytes. |

| Carrier Gas | Helium or Nitrogen. matec-conferences.orgacs.org | Transports the sample through the column. |

| Injection Mode | Splitless or Programmed Temperature Vaporizing (PTV). acs.orgthermofisher.com | Ensures efficient transfer of trace analytes onto the column. |

| Oven Program | Temperature gradient (e.g., starting at 40-60°C, ramping to 280-300°C). matec-conferences.orgmdpi.com | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) for underivatized phenols; Electron Capture Detector (ECD) for halogenated derivatives. epa.gov | Detects and quantifies the separated compounds. |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of environmental contaminants, including chlorophenols that may not be suitable for GC due to low volatility or thermal instability. asianpubs.org It is particularly effective for analyzing water samples. tandfonline.com

The most common mode for chlorophenol analysis is reversed-phase HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase. jcsp.org.pktandfonline.com A gradient elution, typically with a mixture of acetonitrile (B52724) and water (often acidified with acetic or phosphoric acid), is employed to separate compounds with varying polarities. tandfonline.comlcms.cz Detection is commonly achieved using an Ultraviolet (UV) or a Diode Array Detector (DAD), which measures the absorbance of the aromatic ring in the phenol (B47542) structure. tandfonline.comlcms.cz

For enhanced sensitivity and selectivity in complex matrices, HPLC can be coupled with other detectors like fluorescence or electrochemical detectors. tandfonline.comjcsp.org.pk The development of Ultra-High-Performance Liquid Chromatography (U-HPLC) with smaller particle size columns (e.g., <2 µm) has allowed for significantly faster analysis times without compromising resolution. lcms.cz

Table 2: Typical HPLC Conditions for Chlorophenol Analysis in Environmental Samples

| Parameter | Condition | Purpose |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm ID, 5 µm particle size). tandfonline.com | Separates analytes based on their hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and acidified water (e.g., with 0.1% Acetic Acid). lcms.cz | Elutes compounds from the column; the gradient allows for the separation of a wider range of polarities. |

| Flow Rate | 0.4 - 1.3 mL/min. tandfonline.comresearchgate.net | Controls the speed of the mobile phase and analysis time. |

| Detector | UV/Diode Array Detector (DAD) set at a wavelength around 225-280 nm. jcsp.org.pktandfonline.com | Detects and quantifies the aromatic chlorophenol compounds. |

| Sample Volume | 10-20 µL injection. asianpubs.orgtandfonline.com | Introduces the prepared sample into the HPLC system. |

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the unequivocal identification and precise quantification of this compound. When coupled with a chromatographic system, it provides a high degree of certainty in analytical results.

The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) combines the excellent separation capability of GC with the powerful identification ability of MS. chula.ac.thnih.gov After separation in the GC column, the analytes enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). dphen1.com This high-energy process fragments the molecules into characteristic patterns. The mass-to-charge ratio (m/z) of these fragments creates a mass spectrum that serves as a chemical "fingerprint" for identification. matec-conferences.org

For quantitative analysis, GC-MS is often operated in Selected Ion Monitoring (SIM) mode. springernature.com Instead of scanning the entire mass range, the instrument focuses on a few characteristic ions of the target analyte. This approach significantly increases sensitivity and reduces matrix interference, allowing for the detection of compounds at very low concentrations. springernature.com

Table 3: Illustrative GC-MS Data for a Representative Chlorophenol (2,4-Dichlorophenol)

| Parameter | Value/Description | Significance |

| Ionization Mode | Electron Ionization (EI) at 70 eV. mdpi.com | Standard, high-energy ionization that produces reproducible fragmentation patterns. |

| Parent Ion [M]+ | m/z 162 | Represents the intact molecule with two chlorine isotopes. |

| Characteristic Fragment Ions | m/z 126, 98, 63 | These fragments are used for identification and for quantification in SIM mode. |

| Acquisition Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides a complete mass spectrum for structural confirmation, while SIM enhances sensitivity for trace-level detection. |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for trace analysis of phenolic compounds in complex biological and environmental matrices. nih.govnih.gov It offers exceptional sensitivity and selectivity, often eliminating the need for extensive sample cleanup. nih.gov Analytes eluting from the HPLC column are ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). unl.ptulisboa.pt

In a tandem mass spectrometer (e.g., a triple quadrupole), a specific precursor ion (often the deprotonated molecule, [M-H]⁻) for the target analyte is selected in the first quadrupole. unl.pt This ion is then fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. ulisboa.pt This process, known as Multiple Reaction Monitoring (MRM), is highly specific and drastically reduces background noise, enabling quantification at the nanogram-per-liter (ng/L) or lower level. unl.pt The use of isotopically labeled internal standards is crucial for accurate quantification, as it compensates for matrix effects and variations in instrument response. nih.gov

Table 4: Representative LC-MS/MS Parameters for Chlorophenol Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| 2,4-Dichlorophenol (B122985) | 161 | 125 | Negative ESI/APCI |

| 2,4,6-Trichlorophenol (B30397) | 195 | 160 | Negative ESI/APCI |

| Pentachlorophenol (B1679276) | 265 | 229 | Negative ESI/APCI |

Note: Data is illustrative for common chlorophenols to demonstrate the principle of MRM transitions. unl.ptdphen1.com

Sample Preparation and Extraction Protocols for this compound from Complex Environmental Samples

The goal of sample preparation is to extract this compound and its metabolites from the sample matrix (e.g., water, soil, sediment) and concentrate them into a clean solvent suitable for chromatographic analysis. nih.govresearchgate.net The choice of extraction method is critical for achieving good recovery and reliable results. nih.gov

Liquid-Liquid Extraction (LLE): This is a traditional method where the sample (usually water) is acidified to ensure the phenols are in their non-ionized form, and then extracted with a water-immiscible organic solvent like methylene (B1212753) chloride. nih.gov While effective, LLE is often time-consuming and uses large volumes of hazardous solvents. researchgate.net

Solid-Phase Extraction (SPE): SPE has become the preferred method for extracting phenols from aqueous samples. tandfonline.comnih.gov The water sample is passed through a cartridge containing a solid sorbent that retains the analytes. researchgate.net Reversed-phase sorbents like C18 are common, but polymeric sorbents (e.g., styrene-divinylbenzene) can offer better retention for more polar phenols. ulisboa.ptnih.gov After extraction, interfering compounds are washed away, and the target analytes are eluted with a small volume of an organic solvent. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique where a fused-silica fiber coated with a polymeric stationary phase is exposed to the sample (either directly or in the headspace). proquest.com The analytes partition onto the fiber, which is then transferred to the GC injector for thermal desorption and analysis. acs.orgdss.go.th

Accelerated Solvent Extraction (ASE): For solid samples like soil and sediment, ASE (also known as pressurized liquid extraction) uses elevated temperatures and pressures to extract analytes with solvents. dss.go.th This method is much faster and uses less solvent than traditional techniques like Soxhlet extraction. researchgate.netdss.go.th

Table 5: Comparison of Extraction Techniques for Phenolic Compounds

| Technique | Principle | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. nih.gov | Simple, well-established. | Requires large volumes of organic solvents, can be labor-intensive, prone to emulsion formation. researchgate.net |

| Solid-Phase Extraction (SPE) | Analyte is adsorbed onto a solid sorbent, then eluted with a solvent. nih.gov | High concentration factors, reduced solvent use, high recovery, can be automated. tandfonline.com | Cartridge cost, potential for sorbent-analyte interactions. |

| Solid-Phase Microextraction (SPME) | Analyte partitions onto a coated fiber, followed by thermal desorption. proquest.com | Solvent-free, simple, integrates sampling and pre-concentration. dss.go.th | Fiber fragility, matrix effects can influence partitioning. |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. dss.go.th | Fast, efficient, reduced solvent consumption compared to Soxhlet. researchgate.net | Requires specialized equipment, high initial cost. |

Spectroscopic Characterization Methods for Structural Elucidation (e.g., NMR, IR, UV-Vis)

The structural elucidation of this compound and its potential metabolites and degradation products relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information, allowing for the comprehensive characterization of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide key insights into its structure.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the proton signals would confirm the substitution pattern on the two aromatic rings. The protons on the phenyl ring would exhibit characteristic signals in the aromatic region, while the protons on the dichlorinated phenol ring would also appear in this region but with different chemical shifts due to the influence of the hydroxyl and chloro substituents. The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be dependent on concentration and solvent.

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbons bearing the chloro and hydroxyl groups would be significantly shifted downfield. Analysis of the number of signals and their chemical shifts would confirm the presence of the two aromatic rings and the specific substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration would likely appear in the 1200-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like aromatic compounds. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of its substituted biphenyl (B1667301) structure. The presence of the phenyl group and the dichlorinated phenol ring, which form a conjugated system, would result in specific absorption maxima (λmax). The position and intensity of these bands are influenced by the substituents on the aromatic rings.

Spectroscopic Characterization of Metabolites and Degradation Products

Limited information is publicly available regarding the specific metabolites and degradation products of this compound. However, based on the metabolism of similar chlorinated phenolic compounds, potential transformation pathways could include hydroxylation, dechlorination, and ring cleavage.

The spectroscopic characterization of such products would be crucial for their identification. For instance, the introduction of an additional hydroxyl group during metabolism would be detectable by changes in the NMR and IR spectra. In the ¹H NMR, a new signal for the additional hydroxyl proton and shifts in the aromatic proton signals would be observed. The IR spectrum would likely show a more complex O-H stretching band. Mass spectrometry would also be a critical tool, showing an increase in the molecular weight corresponding to the addition of an oxygen atom.

Degradation processes, such as photodegradation or microbial degradation, could lead to a variety of products, including simpler chlorinated phenols or catechols, and eventually, ring cleavage products. The spectroscopic signatures of these compounds would be significantly different from the parent molecule, allowing for their identification and the elucidation of the degradation pathway.

Environmental Fate, Transport, and Abiotic/biotic Transformation Pathways of 2,4 Dichloro 6 Phenylphenol

Environmental Occurrence and Sources of 2,4-Dichloro-6-phenylphenol

Phenolic compounds, as a class, are recognized environmental pollutants due to their widespread use and potential for toxicity. researchgate.net Chlorinated phenols, in particular, are noted for their persistence and are often found in industrial effluents and surface water.

The industrial production and use of phenols and their chlorinated derivatives are primary pathways for their entry into the environment. These compounds are foundational materials in the manufacturing of a wide array of products, including plastics, dyes, pesticides, and pharmaceuticals. researchgate.net Consequently, wastewater from these industries can be a significant source of phenolic contaminants in aquatic ecosystems. dss.go.th

While specific industrial uses for this compound are not extensively documented in publicly available literature, the manufacturing processes for related compounds offer insights into its potential origins. For instance, phenylphenol is utilized as a disinfectant and a biocide in various applications, including in households, hospitals, and food processing plants. researchgate.net It is also a precursor in the synthesis of other fungicides, resins, and rubber chemicals. chemcess.com The presence of phenylphenol has been detected in untreated wastewater and septage at concentrations in the low microgram per liter range. dss.go.th Given the structural similarities, it is plausible that this compound could be present in waste streams from industries that manufacture or utilize chlorinated and phenylated phenols.

Table 1: General Industrial Sources of Phenolic Compounds This table is interactive. Users can sort and filter the data.

| Industry Sector | Potential for Phenolic Discharge | Common Phenolic Compounds Detected |

|---|---|---|

| Petrochemical | High | Phenol (B47542), Alkylphenols |

| Dyes and Pigments | High | Phenol, Chlorophenols |

| Pesticide Manufacturing | High | Chlorophenols, Nitrophenols |

| Pharmaceutical | Moderate | Various substituted phenols |

| Pulp and Paper | Moderate | Chlorophenols (from bleaching) |

Phenoxy herbicides are a class of agricultural chemicals widely used for broadleaf weed control. researchgate.net The environmental degradation of these herbicides can lead to the formation of various phenolic compounds. A well-documented example is the formation of 2,4-dichlorophenol (B122985) (2,4-DCP) from the breakdown of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). nih.gov

The industrial synthesis of many phenoxy herbicides, such as 2,4-D, often involves the reaction of a chlorinated phenol with a chloroalkanoic acid. lookchem.com The purity of the final herbicide product is highly dependent on the purity of the initial chlorophenol raw materials. lookchem.com For example, the chlorination of phenol to produce 2,4-DCP can also yield impurities like 2,6-dichlorophenol (B41786) and 2,4,6-trichlorophenol (B30397). lookchem.com

Photochemical Degradation Mechanisms

The fate of this compound in the environment is significantly influenced by photochemical processes. Exposure to sunlight can initiate degradation pathways that transform the parent compound into various byproducts. These processes can be broadly categorized into direct photolysis and indirect photodegradation.

Direct photolysis occurs when a chemical absorbs light energy, leading to its decomposition. For chlorophenols, a primary photochemical process is the splitting of the carbon-chlorine (C-Cl) bond. Studies on various chlorophenols have shown that the efficiency and products of direct photolysis can be influenced by factors such as the pH of the aqueous solution and the wavelength of the ultraviolet (UV) radiation. lookchem.com

Research on the direct photolysis of phenylphenol isomers indicates that degradation in aqueous solutions under UVC radiation (254 nm) can be quite rapid. scispace.com The main intermediates identified in the phototransformation of phenylphenols were isomers of dihydroxybiphenyl. scispace.com A study on a structurally similar compound, 2,4-dichloro-6-nitrophenol (B1219690) (DCNP), found that its anionic form is more photoreactive than its neutral form due to a higher molar absorption coefficient and quantum yield. fao.org The primary photochemical mechanisms for DCNP were identified as photoionization and the splitting of the C-Cl bond. fao.org Based on these findings for related compounds, it is expected that direct photolysis of this compound would also proceed via C-Cl bond cleavage, potentially leading to the formation of hydroxylated and de-chlorinated phenylphenol derivatives.

Indirect photodegradation involves the breakdown of a chemical by reactive species that are themselves generated by the absorption of light by other substances in the environment, known as photosensitizers. researchgate.net In natural waters, dissolved organic matter (DOM) can act as a photosensitizer, absorbing sunlight and producing reactive oxygen species (ROS) such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). researchgate.net

Studies on chlorophenols have demonstrated that photosensitized oxidation can be an important degradation pathway. researchgate.net For instance, the photodegradation of 2,4-dichlorophenol can be initiated by both simulated and natural sunlight in the presence of photosensitizers. researchgate.netnih.gov Research on other phenolic compounds, like the phytoestrogen genistein, has shown that its transformation in river water is mainly due to reactions with triplet-state natural organic matter. researchgate.net While specific studies on the indirect photodegradation of this compound are lacking, the existing body of research on similar compounds suggests that this pathway, mediated by naturally occurring photosensitizers, is likely to contribute to its environmental transformation.

Advanced Oxidation Processes (AOPs) are a group of water treatment technologies designed to remove persistent organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). These processes are considered effective for the degradation of a wide range of recalcitrant compounds, including chlorophenols.

Various AOPs have been shown to be effective in degrading chlorophenols. These include:

Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The efficiency can be enhanced with the use of UV light (photo-Fenton).

Ozonation: Ozone (O₃), alone or in combination with UV light or H₂O₂, can effectively oxidize and mineralize phenolic compounds.

Photocatalysis: This process often utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂), which upon UV irradiation, generates electron-hole pairs that lead to the formation of hydroxyl radicals. Studies on 2,4-dichlorophenol have shown high degradation efficiencies using various photocatalysts.

Sonolysis: The application of high-frequency ultrasound can also generate hydroxyl radicals and contribute to the degradation of organic pollutants.

Table 2: Efficacy of AOPs on Related Chlorinated Phenols This table is interactive. Users can sort and filter the data.

| Advanced Oxidation Process | Target Compound | Degradation Efficiency | Reference Compound |

|---|---|---|---|

| Fe⁰/H₂O₂ | 2,4,6-Trichlorophenol | High | This compound |

| O₃/UV | Phenol | High | This compound |

| TiO₂/UV | 2,4-Dichlorophenol | ~89% | This compound |

While research specifically detailing the degradation of this compound by AOPs is limited, the consistent success of these technologies in remediating a broad spectrum of chlorinated phenols strongly suggests their potential applicability for the treatment of water contaminated with this compound.

Advanced Oxidation Processes (AOPs) for Chlorophenol Remediation

UV-Activated Systems (e.g., UV/Persulfate)

The activation of persulfate (S₂O₈²⁻) by ultraviolet (UV) radiation is a promising AOP for the degradation of chlorinated phenolic compounds. The process involves the photolytic cleavage of the peroxide bond in the persulfate ion to generate potent sulfate (B86663) radicals (SO₄•⁻), as shown in Equation 1. mdpi.com

S₂O₈²⁻ + UV light → 2SO₄•⁻ (1)

These sulfate radicals are highly effective in degrading recalcitrant organic compounds. researchgate.net Studies on 2,4-dichlorophenol (2,4-DCP), a structurally similar compound, demonstrate that the UV/Persulfate (UV/PS) system follows pseudo-first-order kinetics. researchgate.net The degradation efficiency is influenced by several factors, including pH, the presence of various anions, and the concentration of the oxidant.

Research has shown that the degradation rate of 2,4-DCP increases as the pH rises from 5 to 7, but then decreases at a pH of 8. researchgate.net The presence of different anions can also impact the degradation process; for instance, carbonate and bicarbonate ions have been observed to decrease the degradation rate constant of other pollutants in UV/persulfate systems. nih.gov The primary degradation mechanism for 2,4-DCP in this system involves hydroxylation and dechlorination initiated by the sulfate radicals. researchgate.net The degradation of 2,4,6-trichloroanisole, another related compound, in a UV/persulfate system predominantly yielded 2,4,6-trichlorophenol, indicating that the initial attack by the sulfate radical is a key step in the transformation pathway. nih.gov

Table 1: Factors Influencing the Degradation of Dichlorophenols in UV/Persulfate Systems

| Parameter | Effect on Degradation Rate | Reference |

|---|---|---|

| pH | Rate increases from pH 5 to 7, then decreases at pH 8. | researchgate.net |

| Persulfate Concentration | Increased concentration generally enhances degradation. | nih.gov |

| Anions (e.g., HCO₃⁻, Cl⁻) | Can have inhibitory effects by scavenging radicals. | researchgate.netnih.gov |

| Natural Organic Matter (NOM) | Significantly decreases the rate due to radical scavenging and UV absorption. | nih.gov |

Fenton and Electro-Fenton Processes

The Fenton process is a classic AOP that utilizes hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate highly reactive hydroxyl radicals (•OH), as described in Equation 2. mdpi.com

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ (2)

This process is effective for treating a wide range of organic pollutants. The electro-Fenton (EF) process is an advanced version where H₂O₂ is generated in-situ at the cathode through the reduction of oxygen, and the Fe²⁺ catalyst is continuously regenerated from Fe³⁺, also at the cathode. mdpi.com This enhances the efficiency and reduces the costs associated with chemical transport and storage.

Studies on the degradation of 2,4-DCP using a heterogeneous electro-Fenton process have demonstrated high efficiency. For example, using a cathode made of FeCo-Layered double hydroxide (B78521) anchored to a bulk carbon aerogel (FeCo-LDH/CA), 100% degradation of 20 mg/L of 2,4-DCP was achieved within 120 minutes at a pH of 3. nih.gov The primary reactive oxygen species responsible for the degradation were identified as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂⁻•). nih.gov The degradation pathway for dichlorophenols in Fenton and electro-Fenton systems typically involves hydroxylation, dechlorination, and subsequent aromatic ring cleavage, leading to the formation of aliphatic acids and eventually mineralization to CO₂ and H₂O. nih.govwpmucdn.com

Table 2: Performance of Electro-Fenton Process for 2,4-DCP Degradation

| Cathode Material | Pollutant | Degradation Efficiency | Time (min) | pH | Reference |

|---|---|---|---|---|---|

| FeCo-LDH/CA | 2,4-DCP (20 mg/L) | 100% | 120 | 3.0 | nih.gov |

Catalytic Oxidation and Semiconductor-Mediated Photocatalysis

Catalytic oxidation and semiconductor-mediated photocatalysis are other effective AOPs for the removal of persistent organic pollutants. These processes utilize solid catalysts to enhance the generation of reactive oxygen species.

In semiconductor-mediated photocatalysis, a semiconductor material, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), absorbs photons of sufficient energy (usually UV light), leading to the generation of electron-hole pairs (e⁻/h⁺). These charge carriers then react with water and oxygen to produce highly reactive species like •OH and O₂⁻•, which subsequently degrade the pollutant molecules. The combined effect of a catalyst like ZnO/g-C₃N₄ and a Fenton-like process under LED light has been shown to significantly improve the degradation of 2-phenylphenol (B1666276), achieving nearly 95% removal in 60 minutes. dntb.gov.ua

Catalytic oxidation can also involve the activation of oxidants like persulfate or peroxymonosulfate (B1194676) by transition metals. For instance, nanoscale zero-valent copper (nZVC) has been shown to effectively activate peroxymonosulfate to degrade 2,4-DCP. researchgate.net The mechanism involves the release of Cu⁺ ions, which then decompose the oxidant to produce both sulfate and hydroxyl radicals. This system was found to be highly effective, with a degradation pathway involving dechlorination, dehydrogenation, hydroxylation, and eventual ring-opening. researchgate.net

Microbial Biotransformation and Biodegradation Pathways

The bioremediation of environments contaminated with chlorophenols is a cost-effective and environmentally friendly approach. proquest.com It relies on the ability of microorganisms to use these compounds as a source of carbon and energy or to transform them into less harmful substances.

Microbial Metabolism of Related Chlorophenols

Microorganisms have developed diverse metabolic pathways to degrade chlorophenols. proquest.com The degradation can occur under both aerobic and anaerobic conditions.

Under aerobic conditions, the initial step is typically hydroxylation of the aromatic ring, catalyzed by monooxygenases. This step removes the chlorine substituents and converts the chlorophenol into a chlorocatechol. The catecholic intermediate then undergoes ring cleavage, either through an ortho- or meta-cleavage pathway, leading to intermediates that can enter the central metabolic pathways like the Krebs cycle. proquest.com

Under anaerobic conditions, the primary degradation mechanism is reductive dechlorination, where chlorine atoms are replaced by hydrogen atoms. oup.comoup.com This process sequentially removes chlorine substituents, leading to the formation of phenol, which can then be further mineralized to methane (B114726) and carbon dioxide under methanogenic conditions. oup.comoup.com Several bacterial genera, including Pseudomonas, Rhodococcus, and Arthrobacter, have been identified for their ability to degrade various chlorophenols. nih.govnih.govnih.gov

Identification of Key Enzymes and Catabolic Genes in Degradation Pathways

The microbial degradation of chlorophenols is mediated by specific enzymes encoded by catabolic genes. The identification of these enzymes and genes is crucial for understanding and optimizing bioremediation processes.

Key enzymes in the aerobic degradation pathways include:

Monooxygenases: These enzymes catalyze the initial hydroxylation of the chlorophenol ring, a critical step for dechlorination. For example, 2,4,6-trichlorophenol degradation is initiated by a 2,4,6-TCP monooxygenase (TcpA). nih.govasm.org

Dioxygenases: These enzymes are responsible for the cleavage of the aromatic ring of the catechol intermediates. Hydroxyquinol 1,2-dioxygenase is a key enzyme in the degradation of 4-chlorophenol (B41353) by Arthrobacter chlorophenolicus A6. nih.gov

Laccases and Peroxidases: These extracellular enzymes, often found in fungi, can catalyze the oxidation of a wide range of phenolic compounds, including chlorophenols. nih.govnih.govmdpi.com

The genes encoding these enzymes are often clustered together in operons on plasmids or the bacterial chromosome. For instance, the tcp gene cluster in Ralstonia eutropha JMP134 contains the genes necessary for the degradation of 2,4,6-trichlorophenol. nih.govasm.org Similarly, the cph gene cluster has been linked to the catabolism of 4-chlorophenol in Arthrobacter chlorophenolicus A6. nih.gov Metagenomic analysis has helped identify various chlorophenol degradation genes such as PcpA, pcaF, pcaI, Mal-r, chqB, and fadA in microbial communities. mdpi.com

Table 3: Key Enzymes and Genes in Chlorophenol Degradation

| Enzyme/Gene | Function | Target Compound(s) | Organism Example | Reference |

|---|---|---|---|---|

| TcpA (Monooxygenase) | Initial hydroxylation | 2,4,6-Trichlorophenol | Ralstonia eutropha JMP134 | nih.govasm.org |

| CphA-I/II (Dioxygenase) | Ring cleavage of hydroxyquinol | 4-Chlorophenol | Arthrobacter chlorophenolicus A6 | nih.gov |

| Laccase | Oxidative coupling | Various Chlorophenols | Trametes villosa, Ganoderma lucidum | nih.govnih.gov |

| Soybean Peroxidase | Oxidation | 2,4,6-Trichlorophenol | (Plant enzyme) | mdpi.com |

| tcp gene cluster | Encodes pathway for TCP degradation | 2,4,6-Trichlorophenol | Ralstonia eutropha JMP134 | nih.govasm.org |

Formation and Characteristics of Environmental Transformation Products of this compound

The environmental transformation of this compound, a process influenced by both abiotic and biotic factors, can lead to the formation of various degradation products. While specific studies on the transformation products of this compound are limited, the degradation pathways of structurally similar compounds, such as other chlorinated phenols and phenylphenols, provide insights into its potential environmental byproducts.

Abiotic Transformation:

Photolysis: In aquatic environments, photolysis, or the breakdown of compounds by light, is a significant degradation pathway for phenolic compounds. For instance, the photolysis of diclofenac, which also contains a dichlorophenyl group, results in the loss of chlorine atoms. nih.gov Similarly, 2-phenylphenol can undergo rapid photodegradation in water. who.int It is plausible that this compound could undergo dechlorination and hydroxylation upon exposure to sunlight in surface waters, leading to the formation of various chlorinated catechols and hydroquinones.

Hydrolysis: Hydrolysis, the reaction with water, is generally not a primary degradation pathway for chlorinated phenols under typical environmental pH conditions.

Biotic Transformation:

Microbial Degradation: Microorganisms in soil and sediment play a crucial role in the breakdown of organic pollutants. The biodegradation of chlorinated phenols often involves initial hydroxylation and dechlorination steps, followed by ring cleavage. For 2-phenylphenol, biodegradation is a key process in its removal from river water and activated sludge. who.int It is anticipated that microbial action on this compound could lead to the formation of intermediates such as chlorocatechols and chloromuconic acids before complete mineralization to carbon dioxide and water.

The characteristics of these potential transformation products, such as their polarity, solubility, and toxicity, can differ significantly from the parent compound. Generally, the initial transformation products of chlorinated phenols can sometimes be more toxic than the original compound, though they are often more amenable to further degradation.

Methodologies for Assessing Environmental Mobility and Persistence

The environmental mobility and persistence of this compound are critical factors in determining its potential for long-range transport and accumulation in various environmental compartments. These characteristics are assessed through a variety of laboratory and field studies.

Sorption Studies:

Sorption, the process by which a chemical binds to soil or sediment particles, is a key determinant of its mobility. The organic carbon-water (B12546825) partitioning coefficient (Koc) is a commonly used metric to predict the extent of sorption.

Batch Equilibrium Studies: These laboratory experiments are the standard method for determining the sorption and desorption characteristics of a chemical in different soil and sediment types. In these studies, a solution of the chemical is mixed with a known amount of soil or sediment, and the distribution of the chemical between the solid and aqueous phases is measured after reaching equilibrium.

Column Leaching Studies: These studies simulate the movement of a chemical through a soil profile under controlled conditions, providing information on its potential to leach into groundwater.

For structurally related compounds, such as other chlorinated phenols, sorption is influenced by factors like the organic carbon content of the soil, pH, and the degree of chlorination of the phenol. nih.govresearchgate.net For example, studies on ortho-phenylphenol (OPP) have shown that it has moderate mobility in soil. researchgate.net

Interactive Data Table: Sorption Coefficients of Related Phenolic Compounds

| Compound | Soil/Sediment Type | Koc (L/kg) | Mobility Classification |

| ortho-Phenylphenol | Various soils | 894 - 1703 | Moderate |

| 2,4-Dichlorophenol | Alluvial sediment | Varies with pH | pH-dependent |

| p-Chlorophenol | Surfactant-modified bentonite | Not specified | Influenced by hydrophobicity |

Volatilization Studies:

Volatilization is the process by which a chemical transitions from a solid or liquid phase to a gaseous phase and enters the atmosphere. The potential for volatilization is assessed based on a chemical's vapor pressure and Henry's Law constant.

Laboratory Volatility Studies: These experiments measure the rate at which a chemical volatilizes from water or soil surfaces under controlled temperature, humidity, and airflow conditions.

Persistence Studies (Degradation Half-life):

The persistence of a chemical in the environment is typically expressed as its half-life (t1/2), which is the time it takes for 50% of the initial concentration to degrade.

Aerobic and Anaerobic Biodegradation Studies: These laboratory tests, often following OECD guidelines, measure the rate and extent of biodegradation in soil, sediment, and water under both oxygen-rich (aerobic) and oxygen-deficient (anaerobic) conditions.

Photodegradation Studies: These experiments quantify the rate of degradation of a chemical in water or on soil surfaces when exposed to simulated or natural sunlight.

Field Dissipation Studies: Conducted under real-world conditions, these studies monitor the decline of a chemical's concentration in a specific field plot over time, integrating the effects of all relevant degradation and transport processes.

For the related compound 2-phenylphenol, the half-life in river water is approximately one week, indicating it is not highly persistent in aquatic environments. who.int The persistence of this compound would be influenced by environmental conditions such as temperature, pH, microbial activity, and sunlight intensity.

Industrial and Non Human Biological Applications Research of 2,4 Dichloro 6 Phenylphenol and Its Derivatives

Role as a Chemical Intermediate in Material Science and Polymer Synthesis

As a substituted phenol (B47542), 2,4-Dichloro-6-phenylphenol and its derivatives serve as foundational components in the synthesis of advanced materials, including high-performance polymers and organic electronics.

Phenolic compounds are integral to the synthesis of certain aromatic polyesters. Research has shown that high boiling point phenolic reactive solvents, such as p-cresol, can significantly improve the production of aromatic polyesters. nih.gov In this process, the phenolic compound acts as a reactive solvent, facilitating the esterification step by forming an ester bond with a diacid. This reaction is crucial as it removes water at low temperatures, which prevents the water from causing chain scission during the later polycondensation stage. nih.gov This method allows for the creation of high molecular weight polyesters within short polycondensation times. nih.gov While direct studies detailing this compound as a precursor for polyester (B1180765) films are not widely available, its classification as a substituted phenol suggests its potential utility in similar synthetic strategies for creating specialized polymers. researchgate.netcore.ac.uk The synthesis of various polyesters often involves the reaction of bisphenols with diacid chlorides to achieve high molecular weight polymers with desirable thermal characteristics. researchgate.net

The derivatives of chlorinated phenylphenols are significant in the field of organic electronics. Specifically, a derivative known as 2,4-dichloro-6-phenyl-1,3,5-triazine (B157869) (PTRZ-2Cl) serves as an intermediate building block for synthesizing bipolar host materials used in phosphorescent organic light-emitting diodes (PhOLEDs). ossila.com These host materials are critical for achieving high efficiency in OLEDs by facilitating the transfer of energy to the phosphorescent emitters. researchgate.net The molecular design of these materials, which often involves separating electron-donating and electron-releasing parts, is key to their function. beilstein-journals.org The use of such building blocks allows for the creation of complex molecules that form the emissive layers in state-of-the-art OLED devices. researchgate.netfrontiersin.org

Below is a table of OLED materials synthesized using a derivative of the core compound.

| Derivative/Intermediate | Resulting Host Material/Emitter | Application |

| 2,4-dichloro-6-phenyl-1,3,5-triazine (PTRZ-2Cl) | 2,4,6-tris(4-(N,N-diphenylamino)phenyl)-1,3,5-triazine (TDPA–TRZ) | Bipolar host material for PhOLEDs ossila.com |

| 2,4-dichloro-6-phenyl-1,3,5-triazine (PTRZ-2Cl) | Various blue emitters | Thermally Activated Delayed Fluorescence (TADF) devices ossila.com |

| Phenylphenol derivatives | BAlq (aluminum center with 4-phenylphenoxy ligand) | Electron transport material in OLEDs smolecule.com |

| Triphenylbenzene derivatives | Triphenylbenzene-based carbazoles | Photoluminescent macromolecules for OLEDs ossila.com |

Research into its Utility in Agrochemical Formulations

Chlorinated phenols are a known class of compounds used in agrochemical formulations, primarily as biocides. pjoes.com For instance, pentachlorophenol (B1679276) has been widely used as a herbicide and insecticide due to its strong fungicide capabilities. pjoes.com Derivatives of 2,4-dichlorophenol (B122985) are also utilized as herbicides. pjoes.com Agrochemicals often undergo transformation in the environment, creating various derivatives that require comprehensive characterization to understand their impact. nih.gov Research into quinoline (B57606) and benzothiazole (B30560) derivatives, which can have structures related to modified phenols, shows their rapid development as fungicides and other pesticides. mdpi.comnih.gov While specific commercial formulations centered on this compound are not extensively documented in the provided results, the established use of related chlorinated phenols in agriculture highlights the compound's potential in this sector. nuft.edu.ua A Hungarian patent describes new 2,4-dichloro-5-nitrothiazole compounds as having potent fungicidal and bactericidal activity for plant protection. google.com

Studies on Biocidal and Antimicrobial Mechanisms of Action in Non-Human Systems

The biocidal properties of this compound and its derivatives are a subject of scientific investigation, particularly their effects on fungi and bacteria in non-human contexts.

Chlorinated phenols and their derivatives exhibit significant fungicidal properties. pjoes.com The mechanism of action for halogen-based biocides like chlorine compounds often involves damaging the fungal cell wall and membrane. mdpi.comgouni.edu.ng At an intracellular level, these compounds can attack nucleic acids and essential enzymes, disrupting cellular processes. mdpi.com Fungi possess enzymatic machinery, including laccases and peroxidases, that can degrade phenolic compounds, but the introduction of chlorinated phenols can be toxic. nih.gov Some fungi can even synthesize chlorinated phenols themselves. pjoes.comresearchgate.net

Studies on o-phenylphenol derivatives show that their fungitoxicity can be selective, with some fungi being more susceptible than others. apsnet.org This selectivity may be due to differences in how fungi metabolize the compounds, such as through enzymatic hydrolysis. apsnet.org Research on newly synthesized 1-(2,4-dichlorophenyl) derivatives has demonstrated their inhibitory effects against various plant pathogens like Gibberella zeae and Fusarium oxysporum. researchgate.net Similarly, other studies have synthesized and screened 2,4-dichloro-5-fluorophenyl containing oxadiazoles, finding several compounds with very good antifungal activity. nih.gov The goal of this research is to find new, broad-spectrum fungicides to manage plant diseases caused by phytopathogenic fungi. nih.gov

However, a significant challenge in antimicrobial applications is the development of microbial resistance. mdpi.com Bacteria can develop resistance through several mechanisms, including enzymatic degradation of the antimicrobial agent, modification of the drug's target, or active efflux of the compound from the cell. mdpi.com Some bacteria can form biofilms, which are communities of microorganisms encased in an extracellular matrix that can interfere with the penetration of antimicrobial agents. nih.gov While some microorganisms readily acquire resistance, others with smaller genomes may not, suggesting a biological cost to maintaining resistance genes. nih.gov The continued study of these resistance mechanisms is crucial for developing more robust antimicrobial agents. mdpi.comasm.org

Algicidal Research and Impact on Algal Growth

The algicidal properties of chlorinated phenols are well-documented, with toxicity generally increasing with the number of chlorine atoms attached to the phenolic ring. While direct studies on the algicidal activity of this compound are not readily found, research on other chlorophenols provides a framework for understanding its potential impact on algal growth.

Studies have shown that trichlorophenol isomers, such as 2,4,5-trichlorophenol (B144370) and 2,4,6-trichlorophenol (B30397), are considerably more toxic to algae than 2,4-dichlorophenol. epa.gov Pentachlorophenol is noted as being particularly toxic to various algal species, inhibiting chlorophyll (B73375) synthesis even at low concentrations. epa.gov The mechanism behind this toxicity is not always fully understood but is linked to the disruption of essential cellular processes.

The presence of a phenyl group in addition to chlorine atoms on the phenol ring, as in this compound, could potentially modify its biological activity, including its algicidal effects. However, without specific experimental data, its precise impact remains speculative. The antimicrobial properties of some chlorinated phenylphenols have been noted, suggesting a potential for broader biocidal applications. asm.org

Table 1: Comparative Algicidal Toxicity of Various Chlorinated Phenols

| Compound | Test Organism(s) | Observed Effect |

| 2,4-Dichlorophenol | General Algae | Less toxic than more highly chlorinated phenols. epa.gov |

| 2,4,5-Trichlorophenol | General Algae | At least 100 times more toxic than 2,4-dichlorophenol. epa.gov |

| 2,4,6-Trichlorophenol | General Algae | At least 100 times more toxic than 2,4-dichlorophenol. epa.gov |

| Pentachlorophenol | General Algae | Extremely toxic; inhibits chlorophyll synthesis. epa.gov |

Note: This table is illustrative and based on data for related compounds. Specific algicidal data for this compound is not available in the searched literature.

Application as a Reagent in Analytical Chemistry for Phenolic Compound Detection

In analytical chemistry, certain chemical compounds can be used as reagents to detect the presence of other compounds through reactions that produce a measurable signal, such as a color change.

There is no evidence in the reviewed literature to suggest that this compound is utilized as a reagent for the detection of other phenolic compounds. The standard methods for the analysis of phenols often involve a derivatization step to make them more amenable to techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). epa.govwho.int For instance, the formation of ethers or esters from phenols increases their volatility and improves their separation and detection. who.int

A common colorimetric method for the determination of total phenols involves the use of 4-aminoantipyrine (B1666024) as a reagent. scirp.org This reagent reacts with many phenolic compounds to produce a colored dye that can be quantified. The search did not uncover any similar application for this compound.

The synthesis of derivatives of related compounds, such as 2,4-dichloro-6-aminophenol from 2,4-dichloro-6-nitrophenol (B1219690), has been described, indicating that the basic structure can be modified to create new functionalities. prepchem.com It is conceivable that a derivative of this compound could be developed for analytical purposes, but no such applications have been reported.

Computational and Theoretical Studies on 2,4 Dichloro 6 Phenylphenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 2,4-dichloro-6-phenylphenol. tandfonline.comresearchgate.net For instance, methods like DFT with the B3LYP functional and a 6-311++G(d,p) basis set are employed to determine the ground state geometry, vibrational frequencies, and other molecular properties. tandfonline.comresearchgate.net

Key insights from these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. tandfonline.comresearchgate.net The energy of HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. For a similar compound, 2,4-di-tert-butyl-6-morpholinophenol, the HOMO energy was calculated to be -8.544 eV and the LUMO energy was 0.430 eV. researchgate.net The energy gap between HOMO and LUMO provides information about the molecule's kinetic stability and is used to understand electronic transition maxima. tandfonline.com

Molecular Electrostatic Potential (MESP): MESP maps reveal the charge distribution within the molecule and identify electrophilic and nucleophilic sites. For substituted phenols, MESP investigations have shown that the most reactive sites are often located at the oxygen atoms. tandfonline.com

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge transfer within the molecule, including intramolecular hydrogen bonding. tandfonline.com For substituted phenols like 2-chloro-4-phenylphenol, the presence of intramolecular hydrogen bonds has been predicted. tandfonline.com

These computational approaches allow for a detailed examination of how substituents, such as the chlorine atoms and the phenyl group in this compound, influence the electronic properties and reactivity of the phenol (B47542) ring. tandfonline.com

Molecular Modeling and Docking Studies for Biocidal Target Interactions

Molecular modeling and docking studies are essential for elucidating the mechanisms by which this compound exerts its biocidal effects. These computational techniques simulate the interaction between the compound (the ligand) and its potential biological targets, such as enzymes or receptors in microorganisms.

The process typically involves:

Building a 3D Model: A three-dimensional model of this compound is constructed.

Identifying the Target: A specific biological macromolecule, known or presumed to be the target of the biocidal action, is selected.

Docking Simulation: The compound is "docked" into the active site of the target molecule to predict the preferred binding orientation and affinity.

Studies on similar phenolic compounds have demonstrated the utility of this approach. For example, the interaction of phenols with proteins can be modeled to understand their antimicrobial activity. ontosight.ai The insights gained from these simulations can guide the design of more potent biocidal agents.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate and Efficacy Prediction

QSAR and QSPR models are statistical tools used to predict the biological activity (QSAR) and physicochemical properties (QSPR) of chemicals based on their molecular structure. nih.govacs.org These models are crucial for assessing the environmental fate and efficacy of compounds like this compound. nih.goveuropa.eu

QSAR in Toxicity Prediction: QSAR models have been extensively used to predict the toxicity of phenols to various aquatic organisms. nih.goveuropa.eu These models establish a mathematical relationship between molecular descriptors (e.g., hydrophobicity, electronic properties) and the observed toxicity. For instance, the toxicity of phenols to organisms like Tetrahymena pyriformis has been modeled using techniques such as multiple linear regression (MLR) and artificial neural networks (ANN). nih.gov The goal is often to develop "global" models that can predict the toxicity of a wide range of phenols. nih.gov

QSPR in Property Prediction: QSPR models can predict fundamental physicochemical properties. For example, the acid dissociation constant (pKa) of substituted phenols has been successfully predicted using partial atomic charges calculated by various quantum mechanical methods. acs.org These models have shown strong correlations between predicted and experimental pKa values, with high correlation coefficients (R²) and low root-mean-square errors. acs.org

Table 1: Examples of QSAR/QSPR Applications for Phenolic Compounds

| Application Area | Organism/Property | Modeling Technique | Key Finding |

|---|---|---|---|

| Aquatic Toxicity | Tetrahymena pyriformis | Genetic Algorithm, Artificial Neural Network | Development of a global QSAR model for predicting phenol toxicity. nih.gov |

| Aquatic Toxicity | Daphnia magna | QSAR | Prediction of acute toxicity based on molecular structure. europa.eu |

These modeling approaches are vital for regulatory purposes, allowing for the estimation of a compound's potential environmental impact and biological activity without extensive experimental testing.

Spectroscopic Simulations for Interpretation of Experimental Data

Computational simulations of spectra (e.g., NMR, IR) are invaluable for interpreting experimental data and confirming the structure of this compound. tandfonline.com

Vibrational Spectroscopy: DFT calculations can predict the vibrational frequencies (infrared and Raman spectra) of a molecule. tandfonline.com By comparing the calculated spectrum with the experimental one, researchers can assign specific vibrational modes to different functional groups within the molecule. For related substituted phenols, a good agreement between observed and calculated vibrational frequencies has been reported. tandfonline.com

NMR Spectroscopy: Similarly, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. tandfonline.com A strong correlation between theoretical and experimental chemical shifts aids in the structural elucidation of the compound. tandfonline.com For instance, in a study of substituted 4-phenylphenols, the root mean square deviation (RMSD) between experimental and theoretical ¹H and ¹³C NMR chemical shifts was found to be low, indicating a good match. tandfonline.com

Electronic Spectra: Time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis). tandfonline.com This helps in understanding the electronic transitions occurring within the molecule and interpreting the observed absorption maxima (λmax). tandfonline.com

These spectroscopic simulations provide a powerful link between the theoretical understanding of a molecule's structure and its experimentally observed properties.

Future Research Directions and Sustainable Chemistry Perspectives for 2,4 Dichloro 6 Phenylphenol

Development of Novel and Energy-Efficient Synthetic Pathways

The synthesis of highly functionalized phenols is a cornerstone of modern chemical manufacturing. Traditional methods for producing chlorinated phenolic compounds often rely on multi-step processes that may involve harsh reaction conditions and the use of hazardous reagents. A key area for future research is the development of novel and energy-efficient synthetic pathways for 2,4-Dichloro-6-phenylphenol.

Current research into the synthesis of functionalized phenols is exploring direct Csp²–H oxidation of arenes and oxidative aromatization of non-aromatic precursors as more sustainable alternatives to methods starting with aryl halides or boron compounds. The alkylation of phenols, particularly from lignin-derived substrates, is also being investigated as an economical and sustainable route to produce high-density biofuels, which could offer parallel strategies for the synthesis of complex phenols.

Future synthetic strategies for this compound should aim to:

Utilize Greener Solvents and Catalysts: Research into using water or bio-based solvents and developing heterogeneous catalysts that can be easily recovered and reused would significantly reduce the environmental footprint of the synthesis process. Recent advancements have shown successful aerobic hydroxylation of arylboronic acids to phenols using a heterogeneous photocatalyst in 2-propanol at room temperature, achieving high yields with low catalyst loading.

Improve Energy Efficiency: Exploring photochemical or microwave-assisted reactions could lead to lower energy consumption compared to traditional thermal methods. Microwave-assisted synthesis, for instance, has been shown to enhance the degradation rates of similar compounds and could be adapted for synthesis.

Incorporate Renewable Feedstocks: Investigating the use of renewable starting materials, such as those derived from lignin, could provide a more sustainable route to the phenol (B47542) backbone of the molecule. Lignin, an abundant and renewable biomass source, is composed of phenylpropanoid structures that can be broken down into smaller phenolic molecules.

Engineering of Advanced Degradation Technologies for Environmental Remediation

Given that this compound belongs to the class of chlorinated phenols, which are often persistent and toxic environmental pollutants, developing effective degradation technologies is paramount. Research has extensively focused on the degradation of the related compound, 2,4-dichlorophenol (B122985) (2,4-DCP), providing a strong foundation for engineering advanced remediation strategies.

Advanced Oxidation Processes (AOPs) have shown significant promise in degrading chlorinated phenols by generating highly reactive hydroxyl radicals (•OH) that can mineralize these compounds into less harmful substances like CO2 and H2O.